N-Desmethylverapamil-d7 HCl vs. Norverapamil: what is the difference?
N-Desmethylverapamil-d7 HCl vs. Norverapamil: what is the difference?
Comparative Analysis, Pharmacological Context, and Bioanalytical Applications
Executive Summary
In the context of pharmaceutical research and bioanalysis, Norverapamil and N-Desmethylverapamil-d7 HCl represent two distinct functional entities derived from the parent drug, Verapamil.[1]
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Norverapamil is the primary pharmacologically active metabolite of Verapamil, formed via N-demethylation in the liver.[1] It is a critical analyte in pharmacokinetic (PK) studies due to its hemodynamic activity and accumulation in plasma.[1]
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N-Desmethylverapamil-d7 HCl is a synthetic, stable isotope-labeled analog of Norverapamil.[1][2] It possesses no clinical utility but serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Norverapamil in biological matrices using LC-MS/MS.[1]
This guide delineates the physicochemical differences, metabolic origins, and specific experimental protocols for utilizing the deuterated standard to validate Norverapamil concentrations.[1]
Chemical & Molecular Architecture[1]
The fundamental difference lies in the isotopic composition and the salt form, which dictates the application of each compound.[1]
Structural Comparison[1]
| Feature | Norverapamil (Analyte) | N-Desmethylverapamil-d7 HCl (Internal Standard) |
| CAS Number | 67018-85-3 (Free Base) | 1216413-74-9 (HCl Salt) |
| Molecular Formula | ||
| Molar Mass (Free Base) | ~440.58 g/mol | ~447.63 g/mol (+7 Da shift) |
| Isotopic Labeling | Natural Abundance | Heptadeuterated (d7) on the Isopropyl moiety |
| Salt Form | Typically Free Base or HCl | Hydrochloride (HCl) for stability/solubility |
| Function | Active Metabolite / Target Analyte | Bioanalytical Reference Standard |
The "d7" Isotopic Shift
The d7-labeling is strategically placed on the isopropyl group (propan-2-yl).[1] This location is metabolically stable during the short timeframe of analytical extraction and ionization, ensuring the label is not lost.[1]
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Mass Shift (+7 Da): The replacement of 7 hydrogen atoms with deuterium results in a mass shift of +7 Da.[1] This is sufficient to prevent isotopic overlap (crosstalk) between the natural M+0 signal of the analyte and the IS, even at high concentrations.[1]
Pharmacological Context: Norverapamil[1][2][4][5][6][7]
Norverapamil is not merely a waste product; it contributes significantly to the therapeutic profile of Verapamil.[1]
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Formation: Generated primarily by CYP3A4 -mediated N-demethylation of Verapamil.[1]
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Potency: Approximately 20% of the anti-arrhythmic potency of the parent drug (Verapamil) but accumulates to similar or higher plasma concentrations during chronic dosing.[1]
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Mechanism: Blocks L-type calcium channels and inhibits P-glycoprotein (P-gp) transport.[1][3]
Metabolic Pathway Visualization[1]
Figure 1: Hepatic biotransformation of Verapamil to Norverapamil via CYP3A4.[1]
Analytical Application: N-Desmethylverapamil-d7 HCl[1][2][6][8][9][10]
In LC-MS/MS bioanalysis, the accuracy of data depends entirely on the Internal Standard.[1] N-Desmethylverapamil-d7 HCl corrects for:
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Matrix Effects: Ion suppression or enhancement caused by plasma phospholipids.
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Extraction Efficiency: Variability in recovery during Liquid-Liquid Extraction (LLE).
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Injection Variability: Minor fluctuations in injection volume.
Why the HCl Salt?
The hydrochloride (HCl) salt form is preferred for the reference material because:
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Crystallinity: It forms a stable crystal lattice, unlike the free base which can be an oily, hygroscopic residue.[1]
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Solubility: It dissolves rapidly in aqueous/organic mobile phases (e.g., Methanol/Water), ensuring precise stock solution preparation.[1]
Experimental Workflow: LC-MS/MS Quantification
The following protocol outlines the quantification of Norverapamil in human plasma using the d7-IS. This method relies on Multiple Reaction Monitoring (MRM) .[1]
Protocol: Sample Preparation (Liquid-Liquid Extraction)[1]
Reagents:
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IS Working Solution: N-Desmethylverapamil-d7 HCl (100 ng/mL in MeOH)
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Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate[1]
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Reconstitution Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid
Step-by-Step Methodology:
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Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL Eppendorf tube.
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Spike IS: Add 20 µL of N-Desmethylverapamil-d7 HCl working solution. Vortex for 10 seconds. Causality: Spiking before extraction ensures the IS experiences the same extraction losses as the analyte.[1]
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Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex. Causality: Norverapamil is a base (pKa ~9).[1] High pH suppresses ionization, rendering it neutral and hydrophobic, driving it into the organic layer.[1]
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Extraction: Add 500 µL of MTBE. Shake/Vortex vigorously for 10 minutes.
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Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
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Transfer: Transfer the upper organic layer to a clean glass vial.
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Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute: Dissolve residue in 100 µL Reconstitution Solvent. Inject 5 µL into LC-MS/MS.
Mass Spectrometry Parameters (MRM Transitions)
The d7 label is on the isopropyl group.[1] The primary fragment (m/z 165) corresponds to the dimethoxyphenethyl moiety, which does not carry the label.[1] Therefore, the fragment mass remains 165 for both, but the precursor mass shifts.[1]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Norverapamil | 441.3 | 165.1 | 30 | 50 |
| d7-Norverapamil | 448.3 | 165.1 | 30 | 50 |
Note: The +7 Da shift in Q1 provides the selectivity.[1] The common Q3 fragment confirms the structural core.[1]
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow utilizing d7-IS for normalization of extraction and ionization variability.
Stability and Handling
To ensure experimental integrity, the N-Desmethylverapamil-d7 HCl standard must be handled according to strict protocols:
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Hygroscopicity: The HCl salt can absorb moisture. Equilibrate the vial to room temperature before opening to prevent condensation.
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Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for 12 months at -20°C. Working solutions should be prepared weekly.
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Isotopic Purity: Commercial standards typically guarantee >99% isotopic purity. However, verify the "M+0" contribution (unlabeled impurity) by injecting a high concentration of the IS alone.[1] If a signal appears at 441.3, it will bias the Norverapamil quantification.[1]
References
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Evaluation of Verapamil and Norverapamil Quantification . Journal of Chromatography B. Simultaneous quantification of verapamil and norverapamil in human plasma using LC-MS/MS.
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Pharmacology of Norverapamil . National Institutes of Health (NIH).[1] Pharmacokinetic parameters of verapamil and its active metabolite norverapamil.
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N-Desmethylverapamil-d7 HCl Substance Record . PubChem. Chemical structure and physical property data for the deuterated standard.
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Application Note: High-Throughput Analysis . BenchChem.[5] Protocol for using Norverapamil-d7 as an internal standard in plasma analysis.
